3-(Aminomethyl)-4-(tert-butoxy)phenol
Description
3-(Aminomethyl)-4-(tert-butoxy)phenol is a phenolic compound featuring an aminomethyl (–CH₂NH₂) group at the third position and a bulky tert-butoxy (–OC(CH₃)₃) group at the fourth position on the aromatic ring.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(aminomethyl)-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10-5-4-9(13)6-8(10)7-12/h4-6,13H,7,12H2,1-3H3 |
InChI Key |
VZQBXWYMMFCTCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(tert-butoxy)phenol can be achieved through several synthetic routes. One common method involves the protection of the phenol group followed by the introduction of the aminomethyl group. The tert-butoxy group can be introduced using tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-4-(tert-butoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)-4-(tert-butoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-4-(tert-butoxy)phenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the tert-butoxy group can influence the compound’s solubility and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-tert-butoxy-3-iodobenzoic acid
- Structure : Contains a tert-butoxy group at position 4 and an iodine atom at position 3, with a carboxylic acid substituent.
- Key Differences : The iodine atom introduces halogen-based reactivity, while the carboxylic acid group enhances polarity. This compound is primarily used in chemical synthesis as an intermediate .
- Relevance : Demonstrates how halogenation and tert-butoxy groups can tune electronic properties for specific synthetic applications.
4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol (3c)
- Structure : Features a tert-butoxy group on a hydroxypropyl side chain and a methoxy group at position 2.
- Key Differences: The hydroxypropyl side chain increases hydrophilicity, while the methoxy group reduces phenolic acidity.
(4-Amino-3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)methanol
- Structure : Combines a tert-butyldimethylsilyl (TBS) ether and a hydroxymethyl group.
- Key Differences : The TBS group provides steric protection for the hydroxyl group, enhancing stability during synthesis. This contrasts with the tert-butoxy group in the target compound, which offers less steric shielding but better solubility in organic solvents .
Preparation of 4-(2-(2-methoxyphenoxy)ethyl)phenol
- Method : Utilizes etherification and deprotection reactions.
- Relevance: Demonstrates the versatility of phenolic derivatives in polymer synthesis, a domain where the target compound’s tert-butoxy group could improve thermal stability .
Agrochemical Potential
- Target Compound: Likely shares pesticidal properties with N-(3-(aminomethyl)-phenyl) derivatives, which are patented as pesticides .
- Comparison with 3c: Both compounds leverage tert-butoxy groups for enhanced bioactivity, but the target compound’s aminomethyl group may offer additional interactions with biological targets .
Pharmaceutical Relevance
- Levalbuterol-Related Compounds: Contain tert-butylamino and methoxy groups, emphasizing the role of bulky substituents in improving drug stability and receptor binding. The target compound’s phenol group could similarly enhance antioxidant or anti-inflammatory activity .
Data Table: Comparative Analysis
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